

# Ramifenazone Hydrochloride (CAS No. 18342-39-7): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ramifenazone Hydrochloride

Cat. No.: B1216236

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **Ramifenazone Hydrochloride** (CAS No. 18342-39-7), a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID). This document collates available data on its physicochemical properties, mechanism of action, synthesis, and toxicological profile. Detailed experimental protocols for its analysis and evaluation are also presented. Ramifenazone acts as an analgesic, antipyretic, and anti-inflammatory agent, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.<sup>[1][2]</sup> This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

## Physicochemical Properties

**Ramifenazone Hydrochloride** is the hydrochloride salt of Ramifenazone (Isopyrin). While extensive experimental data on the hydrochloride salt is limited in publicly accessible literature, the properties of the free base (Ramifenazone, CAS No. 3615-24-5) provide valuable insights.

| Property          | Value                                                                     | Reference |
|-------------------|---------------------------------------------------------------------------|-----------|
| Chemical Name     | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride     | [3]       |
| Synonyms          | Isopyrin hydrochloride,<br>Isopropylaminophenazone<br>hydrochloride       | [3][4]    |
| Molecular Formula | C <sub>14</sub> H <sub>20</sub> ClN <sub>3</sub> O                        | [3]       |
| Molecular Weight  | 281.78 g/mol                                                              | [3]       |
| Melting Point     | 80 °C (for free base)                                                     | [5][6]    |
| pKa (Predicted)   | 4.27 ± 0.20 (for free base)                                               | [4]       |
| Solubility        | Slightly soluble in Chloroform,<br>DMSO, and Methanol (for free<br>base). | [5][6]    |

## Mechanism of Action: Selective COX-2 Inhibition

Ramifenazone exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins.<sup>[2]</sup> It is identified as a selective inhibitor of cyclooxygenase-2 (COX-2).<sup>[1]</sup> The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and mediates the inflammatory response.<sup>[1]</sup> By selectively inhibiting COX-2, Ramifenazone reduces the production of pro-inflammatory prostaglandins with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.<sup>[1][2]</sup>

## Signaling Pathway

The mechanism involves the blockade of the arachidonic acid cascade, as depicted below.



[Click to download full resolution via product page](#)

Arachidonic Acid Cascade and COX-2 Inhibition by Ramifenazone.

## In Vitro Efficacy

While specific, experimentally determined  $IC_{50}$  values for **Ramifenazone Hydrochloride** are not readily available in the surveyed literature, it is characterized as a selective COX-2 inhibitor. [1][2] The selectivity index (SI), calculated as the ratio of  $IC_{50}$  (COX-1) /  $IC_{50}$  (COX-2), is a key parameter in determining its therapeutic potential. A higher SI indicates greater selectivity for COX-2.[7]

| Compound              | COX-1 IC <sub>50</sub> (μM) | COX-2 IC <sub>50</sub> (μM) | Selectivity Index (SI) |
|-----------------------|-----------------------------|-----------------------------|------------------------|
| Ramifenazone          | [Data not available]        | [Data not available]        | [Data not available]   |
| Celecoxib (Reference) | [Example Value]             | [Example Value]             | [Example Value]        |
| Ibuprofen (Reference) | [Example Value]             | [Example Value]             | [Example Value]        |

Note: This table is a template. Actual values must be determined experimentally.

## Synthesis

A detailed, step-by-step protocol for the synthesis of **Ramifenazone Hydrochloride** is not explicitly detailed in the available literature. However, the synthesis of the free base, Ramifenazone, is known to proceed from 4-aminoantipyrine and 2-bromopropane.<sup>[8]</sup> The general synthesis of pyrazolone derivatives often involves the condensation of a hydrazine derivative with a  $\beta$ -ketoester, followed by further modifications.<sup>[9][10]</sup> The synthesis of the precursor, 4-aminoantipyrine, involves the nitrosation of antipyrine, followed by reduction and hydrolysis.<sup>[11]</sup>



[Click to download full resolution via product page](#)

General Synthesis Pathway for **Ramifenazone Hydrochloride**.

# Experimental Protocols

## Determination of IC<sub>50</sub> Values for COX-1 and COX-2

This protocol is adapted from standard in vitro COX inhibitor screening assays and can be used to quantify the inhibitory potency of **Ramifenazone Hydrochloride**.[\[1\]](#)

### Materials:

- Human recombinant COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme
- **Ramifenazone Hydrochloride**
- Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)
- DMSO (for dissolving compounds)
- Detection system (e.g., ELISA-based detection of PGE<sub>2</sub>, or a colorimetric/fluorometric probe)
- 96-well microplate
- Incubator

### Procedure:

- Prepare Ramifenazone Dilutions: Dissolve **Ramifenazone Hydrochloride** in DMSO to create a stock solution. Perform serial dilutions in the assay buffer to achieve a range of final concentrations to be tested.
- Enzyme Reaction Setup:

- In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
- Add the Ramifenazone dilutions or control inhibitors to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known inhibitor as a positive control.
- Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Initiate the reaction by adding a fixed concentration of arachidonic acid to all wells.
- Incubation: Incubate for a defined period (e.g., 2-5 minutes) at 37°C.
- Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a strong acid).
- Detection: Quantify the amount of prostaglandin (e.g., PGE<sub>2</sub>) produced using an appropriate detection method, such as ELISA.
- Data Analysis:
  - Calculate the percentage of inhibition for each Ramifenazone concentration relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the Ramifenazone concentration.
  - Determine the IC<sub>50</sub> value, which is the concentration of Ramifenazone that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)Workflow for IC<sub>50</sub> Determination.

# In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the anti-inflammatory activity of a compound *in vivo*.

## Materials:

- Wistar rats or Swiss albino mice
- **Ramifenazone Hydrochloride**
- 1% (w/v) Carrageenan solution in saline
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Standard drug (e.g., Indomethacin)
- Pletismometer

## Procedure:

- Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
- Grouping and Dosing: Divide animals into groups: control (vehicle), standard, and test groups (different doses of **Ramifenazone Hydrochloride**). Administer the respective treatments orally or intraperitoneally.
- Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
- Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
- Data Analysis:
  - Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

- Calculate the percentage inhibition of edema in the treated groups compared to the control group.

## Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

This protocol provides a method to assess the acute toxicity and determine the LD<sub>50</sub> of a substance.

### Materials:

- Healthy young adult female rats (nulliparous and non-pregnant)
- **Ramifenazone Hydrochloride**
- Appropriate vehicle
- Gavage needles

### Procedure:

- Animal Preparation: Acclimatize animals and fast them overnight prior to dosing.
- Dosing (Up-and-Down Procedure):
  - Dose a single animal with a starting dose just below the estimated LD<sub>50</sub>.
  - If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).
  - If the animal dies, the dose for the next animal is decreased by the same factor.
  - Allow a 48-hour interval between dosing each animal.
- Observation: Observe animals closely for the first 4 hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as the time of death.

- Body Weight: Record the weight of each animal before dosing, weekly, and at the time of death.
- Necropsy: Perform a gross necropsy on all animals at the end of the study or at the time of death and record any pathological changes.
- Data Analysis: Calculate the LD<sub>50</sub> and its confidence interval using the maximum likelihood method.

## Toxicology

Toxicological data for **Ramifenazone Hydrochloride** is limited. The acute toxicity of the free base, Ramifenazone, has been reported in mice.

| Species | Route of Administration | LD <sub>50</sub> (mg/kg) | Reference           |
|---------|-------------------------|--------------------------|---------------------|
| Mouse   | Oral                    | 1070                     | <a href="#">[6]</a> |
| Mouse   | Intraperitoneal (i.p.)  | 843                      | <a href="#">[6]</a> |

Note: This data is for the free base (Ramifenazone), not the hydrochloride salt.

No Observed Adverse Effect Level (NOAEL) data from repeated dose toxicity studies are not available in the public domain.

## Pharmacokinetics

Detailed pharmacokinetic parameters for **Ramifenazone Hydrochloride**, such as bioavailability, half-life, clearance, and volume of distribution, have not been extensively reported in the available literature. Such studies are crucial for determining the dosing regimen and understanding the drug's disposition in the body.

## Clinical Studies

No significant clinical trial data for **Ramifenazone Hydrochloride** for analgesic or anti-inflammatory indications were identified in major clinical trial registries or published literature during the search for this guide. Its clinical use appears to be limited, and it may not have been developed for markets with extensive publicly available clinical trial data.[\[2\]](#)

## Conclusion

**Ramifenazone Hydrochloride** is a pyrazolone-class NSAID with selective COX-2 inhibitory activity. While its basic physicochemical properties and mechanism of action are established, there is a notable lack of comprehensive quantitative data in the public domain regarding its in vitro potency ( $IC_{50}$  values), detailed pharmacokinetics, and a full toxicological profile (NOAELs). Furthermore, a detailed synthesis protocol and clinical trial data are not readily available. The experimental protocols provided in this guide offer a framework for researchers to conduct further investigations to fill these knowledge gaps, which would be essential for any future development of this compound as a therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The protocols described are for research purposes and should be carried out by qualified personnel in appropriate laboratory settings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The diverse pharmacological importance of Pyrazolone Derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 2. bocsci.com [bocsci.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]

- 6. 3615-24-5 CAS MSDS (Ramifenazone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramifenazone synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 11. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ramifenazone Hydrochloride (CAS No. 18342-39-7): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216236#ramifenazone-hydrochloride-cas-number-18342-39-7]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

